

(E/Z)-CP-724714 off-target effects and kinase profile

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Compound of Interest

Compound Name: (E/Z)-CP-724714

Cat. No.: B1684472

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Technical Support Center: (E/Z)-CP-724714

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(E/Z)-CP-724714**. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is (E/Z)-CP-724714 and what is its primary target?

(E/Z)-CP-724714 is a potent, selective, and orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] The "(E/Z)" designation indicates that it is a racemic mixture of E and Z isomers. It is a valuable chemical probe for studying HER2 signaling in both cellular and in vivo models.[1]

Q2: What is the kinase profile of (E/Z)-CP-724714?

(E/Z)-CP-724714 is highly selective for HER2/ErbB2. While comprehensive kinome scan data is available for detailed analysis, a summary of its activity against key kinases is provided below.

Kinase Inhibition Profile of CP-724714



Target Kinase	IC50 (nM)	Selectivity vs. HER2/ErbB2	Reference
HER2/ErbB2	10	-	[1]
EGFR	6400	>640-fold	[1]
InsR	>10,000	>1000-fold	[1]
IGF-1R	>10,000	>1000-fold	[1]
PDGFRβ	>10,000	>1000-fold	[1]
VEGFR2	>10,000	>1000-fold	[1]
Abl	>10,000	>1000-fold	[1]
Src	>10,000	>1000-fold	[1]
c-Met	>10,000	>1000-fold	[1]

A comprehensive KINOMEscan dataset for CP-724714 is available through the HMS LINCS Project for a broader view of its kinase selectivity.[3]

Q3: What are the known non-kinase off-target effects of (E/Z)-CP-724714?

The primary non-kinase off-target effects of **(E/Z)-CP-724714** are related to hepatotoxicity. This is thought to occur through a dual mechanism involving both direct hepatocellular injury and cholestasis.[3][4]

Non-Kinase Off-Target Profile of CP-724714



Off-Target	Effect	IC50 (μM)	Reference
Mitochondria	Direct cytotoxicity	-	[3][4]
Bile Salt Export Pump (BSEP)	Inhibition of taurocholate transport	16	[3][4]
Multidrug Resistance Protein 1 (MDR1)	Inhibition of efflux	~28	[3][4]
Organic Anion- Transporting Polypeptide 1B1 (OATP1B1)	Involved in hepatic uptake	-	[4]
Chaperone Proteins (e.g., GRP78, HSP27)	Potential interaction and suppression of function	-	[5]

Q4: I am not seeing the expected inhibition of HER2 phosphorylation in my cell-based assay. What could be the issue?

Several factors could contribute to a lack of HER2 inhibition. Please refer to the troubleshooting guide below.

Troubleshooting Guides Troubleshooting Poor Inhibition of HER2 Phosphorylation in Cellular Assays

Troubleshooting & Optimization

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Potential Issue	Possible Cause	Recommended Solution
Compound Inactivity	Improper storage or degradation of (E/Z)-CP-724714.	Ensure the compound is stored correctly (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent like DMSO.
Suboptimal Assay Conditions	Incorrect inhibitor concentration, incubation time, or cell density.	Perform a dose-response experiment to determine the optimal IC50 in your cell line. A typical starting concentration for cellular studies is >50 nM. [1] Optimize the incubation time with the inhibitor prior to cell lysis. Ensure consistent cell seeding density.
Cell Line Characteristics	Low HER2 expression in the chosen cell line.	Use a cell line known to overexpress HER2, such as SKBR3 or BT-474, as a positive control.[2]
Technical Issues with Western Blot	Inefficient protein extraction, low antibody affinity, or issues with transfer and detection.	Use a lysis buffer containing phosphatase and protease inhibitors. Ensure your primary antibody for phospho-HER2 (e.g., p-HER2 Y1248) is validated and used at the recommended dilution. Optimize transfer conditions and use a sensitive detection reagent.
Technical Issues with Immunofluorescence	Inadequate cell fixation or permeabilization, or high background staining.	Test different fixation methods (e.g., paraformaldehyde vs. methanol). Ensure proper permeabilization to allow antibody access. Optimize blocking conditions and



antibody concentrations to reduce background.

Experimental Protocols Protocol 1: In Vitro HER2 Kinase Assay

This protocol is adapted from established methods for assessing the inhibitory activity of compounds against recombinant HER2 kinase.

- Plate Coating: Coat a 96-well plate with a suitable substrate for HER2 kinase, such as Poly(Glu, Tyr) 4:1.
- Kinase Reaction:
 - Add recombinant HER2 enzyme to each well.
 - Add (E/Z)-CP-724714 at various concentrations.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at room temperature for a defined period.
- Detection:
 - Wash the plate to remove ATP and unbound reagents.
 - Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
 - Incubate to allow antibody binding.
 - Wash the plate to remove unbound antibody.
 - Add a colorimetric HRP substrate (e.g., TMB).
 - Stop the reaction and measure the absorbance to quantify HER2 kinase activity.



Protocol 2: Western Blot for Cellular HER2 Phosphorylation

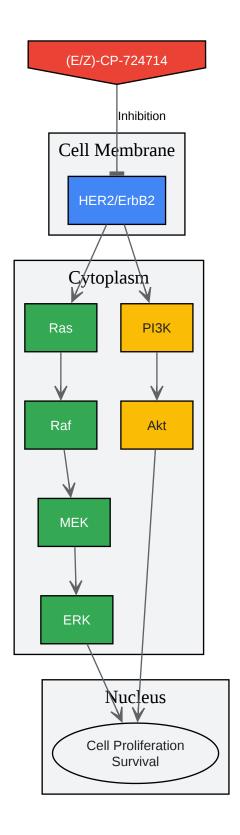
This protocol provides a general workflow for analyzing HER2 phosphorylation in cultured cells.

- Cell Culture and Treatment:
 - Plate HER2-overexpressing cells (e.g., BT-474) and allow them to adhere.
 - Treat cells with varying concentrations of (E/Z)-CP-724714 for the desired time.
 - Include vehicle-treated cells as a negative control.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate with a primary antibody specific for phospho-HER2 (e.g., p-HER2 Y1248).
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) reagent.



 \circ Strip and re-probe the membrane for total HER2 and a loading control (e.g., β -actin) to normalize the data.

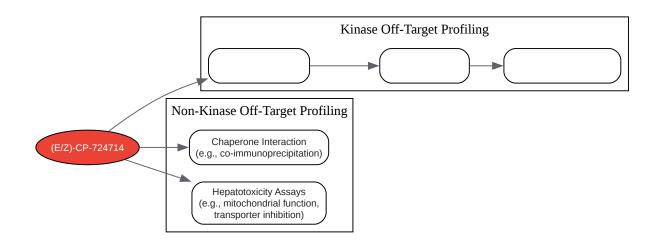
Visualizations





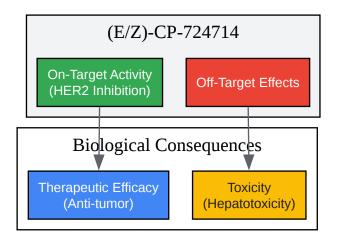
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Caption: HER2 signaling pathway and the inhibitory action of (E/Z)-CP-724714.



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Caption: Workflow for identifying kinase and non-kinase off-targets of (E/Z)-CP-724714.



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Caption: Logical relationship between on-target and off-target effects of (E/Z)-CP-724714.



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